molecular formula C9H10N4O B2887565 4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline CAS No. 1340056-35-0

4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline

Cat. No.: B2887565
CAS No.: 1340056-35-0
M. Wt: 190.206
InChI Key: MVMFMIFUHZOUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline is a chemical hybrid featuring a 1,2,4-triazole heterocycle linked via a methoxy bridge to an aniline group. This structure combines an electron-deficient triazole, known for its strong dipole moment and hydrogen-bonding capability , with a primary aniline, a classic building block for synthesizing larger molecular architectures like Schiff bases . This makes it a high-value intermediate for researchers in medicinal chemistry and materials science. In drug discovery, the 1,2,4-triazole scaffold is a privileged structure found in compounds with demonstrated biological activities, including antifungal, antiviral, and anticancer effects . The presence of the aniline group allows this molecule to be readily functionalized, for instance, through condensation reactions to form Schiff bases, which are themselves investigated for their pharmacological potential and as ligands in coordination chemistry . Its potential application extends to materials science, where conjugated systems containing the 1,2,4-triazole ring are explored for use in organic electronics due to their electron-transport properties and luminescent behavior . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-1,2,4-triazol-5-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-7-1-3-8(4-2-7)14-5-9-11-6-12-13-9/h1-4,6H,5,10H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMFMIFUHZOUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 4h 1,2,4 Triazol 3 Yl Methoxy Aniline and Analogs

Established Synthetic Routes for 1,2,4-Triazole (B32235) Ring Formation

The formation of the 1,2,4-triazole ring is a cornerstone of the synthesis of the target compound. Various classical and modern methods have been developed for the construction of this versatile heterocyclic system.

Cyclization Reactions and Precursor Derivatization

Cyclization reactions are a fundamental approach to the synthesis of the 1,2,4-triazole core. These methods typically involve the condensation of various nitrogen-containing precursors. Common starting materials include hydrazines, amidines, and their derivatives. researchgate.netgrowingscience.com The choice of precursors and reaction conditions can influence the substitution pattern of the resulting triazole ring.

One common strategy involves the reaction of hydrazides with various carbon and nitrogen sources. For instance, the reaction of a hydrazide with an imidate can lead to the formation of a 1,2,4-triazole. Similarly, the cyclization of N-acylamidrazones is a well-established method for preparing 3,4,5-trisubstituted 1,2,4-triazoles. chemmethod.com These N-acylamidrazone intermediates can be generated from several precursors, including activated amide derivatives and amidrazones. chemmethod.com

Another approach utilizes the cyclization of thiosemicarbazide (B42300) derivatives. For example, 1-phenyl(benzyl, allyl)-4-(4-methoxybenzyl- or 3-chloro-4-methoxybenzyl) thiosemicarbazides can undergo intermolecular cyclization to afford the corresponding 3,4,5-substituted 4H-1,2,4-triazoles. nih.gov Furthermore, a base-mediated annulation of nitriles with hydrazines offers a rapid and efficient route to 1,3,5-trisubstituted 1,2,4-triazoles, liberating ammonia (B1221849) gas as a byproduct. nih.govfrontiersin.org This method demonstrates good functional group tolerance, accommodating various alkyl and aryl-substituted nitriles and both aromatic and aliphatic hydrazines. nih.govfrontiersin.org

The following table summarizes various precursor derivatizations for 1,2,4-triazole ring formation:

Precursor 1Precursor 2Resulting Triazole SubstitutionReference(s)
HydrazidesImidatesVariably substituted researchgate.net
N-Acylamidrazones-3,4,5-Trisubstituted chemmethod.com
Thiosemicarbazides-3,4,5-Trisubstituted nih.gov
NitrilesHydrazines1,3,5-Trisubstituted nih.govfrontiersin.org
AmidinesHydrazinesTrisubstituted researchgate.netgrowingscience.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Synthesis

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the hallmark reaction for the synthesis of 1,2,3-triazoles, its principles and the broader field of copper-catalyzed reactions have influenced the synthesis of nitrogen-containing heterocycles, including 1,2,4-triazoles. mdpi.com Although not a direct route to 1,2,4-triazoles, the development of copper-catalyzed methods has spurred research into related metal-catalyzed cyclizations.

For instance, a facile copper-catalyzed one-pot method has been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation cyclization. mdpi.com In this reaction, oxygen is typically used as the oxidant. mdpi.com

Development of Specific Synthetic Pathways for 4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline

The synthesis of the target molecule, this compound, necessitates the integration of the methoxy-aniline moiety onto the 1,2,4-triazole scaffold. This can be achieved by either incorporating the aniline (B41778) fragment into one of the precursors before the triazole ring formation or by attaching it to a pre-formed triazole ring.

Integration of the Methoxy-Aniline Moiety into Triazole Scaffolds

A plausible synthetic strategy involves the use of a precursor that already contains the methoxy-aniline unit. For instance, a substituted benzohydrazide (B10538) can be used as a key building block. 4-Methoxybenzohydrazide can be condensed to form a 4-amino-3,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole intermediate. nih.gov This intermediate can then be further functionalized.

Another approach involves the synthesis of a triazole-thiol derivative which can then be alkylated. For example, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized from 4-methoxyaniline through a multi-step process involving the formation of a thiosemicarbazide, followed by acylation and cyclization. mdpi.com This triazole-thiol can then undergo S-alkylation. mdpi.com While this example leads to a thioether linkage, a similar strategy could be envisioned for an ether linkage by starting with a 3-hydroxy-1,2,4-triazole.

A more direct approach to a similar scaffold involves a multi-step synthesis starting from 4-methoxyaniline to generate a 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. mdpi.com This highlights the feasibility of incorporating the methoxy-aniline moiety from the initial stages of the synthesis.

A key synthetic disconnection for this compound would involve the formation of the ether linkage. This could be achieved through a Williamson ether synthesis by reacting a 3-halomethyl-1,2,4-triazole with 4-aminophenol (B1666318) or by reacting 3-hydroxy-1,2,4-triazole with a suitable 4-alkoxy-substituted aniline precursor.

A related synthesis of 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one demonstrates the principle of attaching a substituted phenoxy-methyl group to the triazole ring. researchgate.net In this case, 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol is used as a key intermediate. researchgate.net This suggests that a precursor like 3-(chloromethyl)-4H-1,2,4-triazole could be reacted with 4-aminophenol to form the desired ether linkage. Subsequent protection and deprotection of the amino group might be necessary.

Diversification and Functionalization Approaches for Triazole-Aniline Conjugates

Once the core structure of a triazole-aniline conjugate is assembled, further diversification can be achieved through various functionalization reactions. The aniline moiety offers a reactive handle for a range of transformations.

For instance, the amino group of the aniline can be converted into a Schiff base by condensation with various aldehydes and ketones. researchgate.net This allows for the introduction of a wide array of substituents. The resulting imine bond can be further modified, for example, by reduction to a secondary amine.

The triazole ring itself can also be functionalized. For example, 4-amino-4H-1,2,4-triazole derivatives can be synthesized and subsequently modified at the amino group. researchgate.net The synthesis of 4-alkyl-4H-1,2,4-triazole derivatives can be achieved through Suzuki cross-coupling reactions, allowing for the introduction of various aryl groups. rsc.org

The following table provides examples of functionalization approaches for triazole-aniline conjugates:

Functionalization ReactionReagents and ConditionsResulting ModificationReference(s)
Schiff Base FormationAldehydes/Ketones, acid catalystFormation of an imine on the aniline nitrogen researchgate.net
N-AcylationAcetyl chlorideAcylation of the aniline nitrogen chemmethod.com
N-AlkylationAlkyl halides, baseAlkylation of the triazole nitrogen rsc.org
Suzuki Cross-CouplingBoronic acids, Palladium catalystArylation of the triazole or aniline ring rsc.org

Advanced Synthetic Techniques and Sustainable Chemistry Principles

Modern organic synthesis emphasizes the use of advanced techniques and adherence to the principles of sustainable chemistry. In the context of triazole synthesis, this translates to the development of more efficient, atom-economical, and environmentally benign methods.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of 1,2,4-triazoles can be significantly expedited using microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating.

The principles of green chemistry are also being increasingly applied to triazole synthesis. This includes the use of greener solvents, catalysts, and reaction conditions. For example, the development of amine oxidase-inspired catalysis provides a practical and regioselective synthesis of 1,2,4-triazoles using oxygen as the terminal oxidant, producing water and ammonia as the only by-products. This method is atom-economical and environmentally benign.

Microwave-Assisted Synthesis in Triazole Chemistry

Microwave-assisted synthesis has emerged as a significant tool in green chemistry, offering substantial improvements over conventional heating methods for the synthesis of heterocyclic compounds, including 1,2,4-triazole derivatives. pnrjournal.comrjptonline.org This technique utilizes microwave irradiation to heat the reaction mixture, which can lead to a dramatic reduction in reaction times, increased product yields, and enhanced purity by minimizing the formation of byproducts. rjptonline.orgnih.gov

The application of microwave energy in the synthesis of 1,2,4-triazoles has been shown to be highly effective. For instance, studies have demonstrated that reactions which typically require several hours of refluxing under conventional conditions can be completed in a matter of minutes when subjected to microwave irradiation. nih.govresearchgate.net Zaheer et al. reported the synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives where the microwave-assisted condensation was completed within 10–25 minutes with yields up to 97%, whereas the conventional method required 290 minutes for a 78% yield. nih.gov Similarly, another study on the synthesis of nalidixic acid-based 1,2,4-triazoles found that a reaction requiring 20-22 hours of conventional refluxing could be achieved in just 15 minutes under microwave irradiation, with the yield increasing from 75-78% to 88-98%. researchgate.net

This acceleration is attributed to the efficient and uniform heating of the solvent and reactants, a result of the direct interaction of microwaves with the polar molecules in the reaction mixture. pnrjournal.com This rapid energy transfer facilitates reaching the activation energy for the reaction much faster than traditional heating methods. pnrjournal.com The use of microwave-assisted synthesis is particularly advantageous in multi-step reactions and for the creation of compound libraries, where speed and efficiency are paramount. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Triazole Derivatives

Compound Type Method Reaction Time Yield (%) Reference
1,2,4-Triazole-5-thione Derivatives Conventional 290 minutes 78% nih.gov
Microwave 10-25 minutes 97% nih.gov
Nalidixic Acid Acetohydrazide Conventional 20-22 hours 75-78% researchgate.net
Microwave 15 minutes 88-98% researchgate.net
Aryl-Triazole-1,3,4-Thiadiazoles Conventional Several hours Lower jmrionline.com
Microwave 2-3 minutes Improved jmrionline.com

Eco-Friendly Catalysis and Reaction Conditions

The principles of green chemistry are increasingly being applied to the synthesis of triazole derivatives to reduce the environmental impact of chemical processes. rsc.org This involves the use of eco-friendly solvents, alternative energy sources, and efficient catalytic systems that minimize waste and avoid hazardous substances. benthamdirect.comnih.gov

A key aspect of green triazole synthesis is the replacement of volatile and toxic organic solvents with more benign alternatives. consensus.app Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. consensus.app Researchers have successfully employed water in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to produce 1,2,3-triazoles with high yields. consensus.app Other green solvents like glycerol (B35011) and deep eutectic solvents (DES) have also proven effective for triazole synthesis, offering benefits such as reusability and biodegradability. consensus.app

The use of natural catalysts is another cornerstone of eco-friendly synthesis. Lemon juice, which is acidic due to its citric acid content, has been utilized as a natural acid catalyst in the synthesis of 1,2,4-triazole derivatives. semanticscholar.org This approach avoids the use of corrosive mineral acids and simplifies the work-up procedure. semanticscholar.org

In addition to microwave irradiation, ultrasound has been explored as a green energy source for promoting triazole synthesis. mdpi.com Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov These methods align with the goals of green chemistry by reducing energy consumption compared to prolonged conventional heating. nih.govmdpi.com The development of these sustainable methodologies is crucial for the large-scale and environmentally responsible production of triazole-containing compounds. rsc.org

Table 2: Examples of Eco-Friendly Conditions in Triazole Synthesis

Green Approach Details Advantages Reference(s)
Solvents
Water Used in CuAAC reactions. Non-toxic, available, sustainable. consensus.app
Glycerol One-pot, three-component reactions catalyzed by CuI. Good to excellent yields at room temperature, sustainable. consensus.app
Deep Eutectic Solvents (DES) Cu(II)-acidic DES for base-free synthesis. Stable, reusable, high yields (up to 98%). consensus.app
Catalysts
Lemon Juice Natural acid catalyst (citric acid). Non-hazardous, mild conditions, avoids corrosive acids. semanticscholar.org
Copper Nanoparticles Used in green solvent systems. Efficient catalysis. consensus.app
Energy Sources
Ultrasound Promotes cycloaddition reactions. Efficient, reduced reaction times, enhances rates. nih.govmdpi.com

Analytical Characterization of Synthesized Triazole-Aniline Compounds

Spectroscopic Analysis (FTIR, NMR, Mass Spectrometry)

The structural elucidation of newly synthesized compounds like this compound relies on a combination of spectroscopic techniques. Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of the target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule. For a triazole-aniline compound, the FTIR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations of the aniline amino group and the triazole ring typically appear in the region of 3100-3400 cm⁻¹. researchgate.netresearchgate.net Aromatic C-H stretching is observed around 3000-3100 cm⁻¹. researchgate.netnih.gov Key stretching vibrations for the heterocyclic ring, such as C=N and N=N, are expected in the 1500-1630 cm⁻¹ range. nih.govresearchgate.netamhsr.org The presence of the ether linkage (C-O-C) would be confirmed by stretching bands typically found between 1050 and 1250 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for Triazole-Aniline Structures

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference(s)
N-H (Aniline & Triazole) Stretch 3100 - 3400 researchgate.netresearchgate.net
C-H (Aromatic) Stretch 3000 - 3100 researchgate.netnih.gov
C=N (Triazole Ring) Stretch ~1600 - 1630 amhsr.orgpensoft.net
C=C (Aromatic Ring) Stretch ~1450 - 1600 researchgate.netamhsr.org
C-O (Ether) Stretch ~1050 - 1250

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the aniline ring would appear as multiplets in the δ 6.5-8.0 ppm region. The chemical shift of the triazole C-H proton is typically found further downfield, often above δ 8.0 ppm. pensoft.net The protons of the methylene (B1212753) bridge (-O-CH₂-) would likely resonate as a singlet around δ 4.5-5.5 ppm. The protons of the aniline amino group (-NH₂) and the triazole N-H would appear as broad singlets that are exchangeable with D₂O. urfu.ru

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. Aromatic carbons typically resonate in the δ 110-160 ppm range. The C-5 carbon of the 1,2,4-triazole ring is expected to appear in a similar region. urfu.ru The carbon of the methylene group (-CH₂-) would be found further upfield.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. Analysis of the fragmentation pattern can further help to confirm the structure by identifying characteristic fragments of the triazole and aniline moieties. rjptonline.org

Table of Compounds Mentioned

Compound Name
This compound
4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione
N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amides
4-amino-4H-1,2,4-triazol-3-thiol
N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide
1,2,4-triazole-3-thiol
5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine
4H-1,2,4-triazol-4-amine
1-Methyl-4-(6-(subsitutedphenyl)-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)-alkylpyridinium

Structure Activity Relationship Sar Studies for 4 4h 1,2,4 Triazol 3 Yl Methoxy Aniline Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of 4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline derivatives is highly sensitive to the nature and placement of various substituents on both the triazole and aniline (B41778) rings. Modifications can drastically alter physicochemical properties such as lipophilicity, which in turn influences pharmacokinetics and target engagement. nih.gov

Studies on related anilino triazolopyrimidines have shown that the substitution pattern on the aniline ring is a critical determinant of antiproliferative activity. For instance, the introduction of small, electron-releasing groups at the para-position of the phenyl ring was found to be optimal. The observed order of potency was methyl > ethyl > methoxy (B1213986), while larger alkyl or alkoxy groups led to a significant decrease in activity. mdpi.com This suggests that both electronic effects and steric bulk play a crucial role in the interaction with the biological target. mdpi.com

Similarly, modifications on the triazole ring or adjacent moieties have a profound impact. In one study of 1,2,3-triazole derivatives linked to an aniline moiety, replacing aromatic substituents on the triazole ring with a non-aromatic allyl group resulted in the lowest lipophilicity, a parameter that affects a compound's absorption and distribution. nih.gov Conversely, the introduction of additional aromatic systems, such as a chlorophenyl group, significantly increased lipophilicity. mdpi.com Further SAR analysis on other triazole-containing scaffolds has demonstrated that specific substitutions can confer significant potency and selectivity. For example, a 2,4-difluoro substitution on a phenyl ring attached to the triazole core enhanced antimicrobial efficacy, while dihalobenzyl groups were found to be more effective for increasing both antibacterial and antifungal activity compared to monohalobenzyl groups. nih.gov

These findings underscore the principle that even minor chemical modifications can lead to substantial changes in biological outcomes, guiding the rational design of more effective agents.

Conformational and Stereochemical Influences on Activity

The 1,2,3-triazole ring has been effectively utilized as a bioisosteric amide bond mimic to probe the bioactive conformation of complex molecules. nih.gov In a study on cyclic tetrapeptide HDAC inhibitors, a 1,4-disubstituted triazole was used to lock the peptide backbone into a trans-amide conformation, while a 1,5-disubstituted regioisomer was used to mimic a cis-amide bond. The results were definitive: analogs containing the 1,4-disubstituted triazole, which adopted a single, rigid conformation, showed potent HDAC inhibition, whereas analogs with the 1,5-isomer were significantly less active. This highlights how triazole stereochemistry can enforce a specific, conformationally homogeneous structure that is essential for activity. nih.gov

Positional Effects of Aniline Ring Substitution on Bioactivity

The position of substituents on the aniline ring—ortho (2-), meta (3-), or para (4-)—has a significant effect on the bioactivity of triazole-aniline derivatives. This positional isomerism can influence the molecule's electronic distribution, steric profile, and ability to form intramolecular interactions, thereby altering its physicochemical properties and biological potency.

The impact of positional changes on potency has been quantified in other related scaffolds. In a series of 2-anilino triazolopyrimidines, moving a methyl group on the phenyl ring from the para- to the meta-position resulted in a dramatic 10- to 46-fold loss in antiproliferative activity. mdpi.com Conversely, in a different series of inhibitors, para-substitution on aryl groups attached to the triazole ring was found to lower enzymatic potency. mdpi.com These examples clearly illustrate that the substitution vector on the aniline ring is a critical parameter that must be optimized to achieve the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Triazole-Aniline Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For triazole-aniline systems, QSAR studies provide predictive models that can guide the design of new derivatives with improved potency. These models are built using calculated molecular descriptors that quantify various steric, electronic, and hydrophobic properties.

Various QSAR methodologies have been successfully applied to triazole derivatives. A 3D-QSAR study on a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol anticancer agents utilized the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method. nih.gov The resulting model identified specific steric and electrostatic field data points that were crucial for anticancer activity, demonstrating a strong correlation between the structural features and the observed biological effects. nih.gov

Other approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to model antimalarial triazole derivatives. jmaterenvironsci.com These models effectively explained the variance in activity by quantifying the contributions of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The CoMFA model indicated that steric interactions were more important than electrostatic ones for the activity of the studied compounds. jmaterenvironsci.com

Furthermore, QSAR models for 1,2,4-triazole (B32235) derivatives have been developed using multiple linear regression (MLR) and artificial neural networks (ANN). rsc.orgresearchgate.net For a set of anti-pancreatic cancer agents, these models were validated and showed good predictive quality. researchgate.net In another case, quantum chemical descriptors were used to build a QSAR model for 1,2,4-triazolone derivatives as α-glucosidase inhibitors. rsc.org These studies collectively show that QSAR is a powerful tool for rationalizing the SAR of triazole-aniline systems and for prioritizing the synthesis of new compounds with a higher probability of success.

Frameworks for in Vitro Biological Evaluation and Mechanistic Insights

Methodologies for Initial Biological Activity Screening of 1,2,4-Triazole-Aniline Libraries

The preliminary assessment of a library of 1,2,4-triazole-aniline compounds typically involves a battery of in vitro assays to identify potential therapeutic activities. These initial screens are designed to be robust, reproducible, and capable of evaluating a large number of compounds against various biological targets. The primary areas of investigation for this class of compounds include anticancer and antimicrobial activities.

Anticancer Screening: A common starting point for assessing anticancer potential is the use of cell viability and cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT assays are frequently employed colorimetric methods that measure the metabolic activity of cells, which is indicative of cell viability. tandfonline.com A reduction in metabolic activity in the presence of a test compound suggests cytotoxic or anti-proliferative effects. For instance, various 1,2,4-triazole (B32235) derivatives have been evaluated against cell lines such as human breast adenocarcinoma (MCF-7, MDA-MB-231), colon carcinoma (HCT116, Caco-2), cervical carcinoma (HeLa), and liver carcinoma (HepG2). frontiersin.orgfrontiersin.orggoogle.com The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

Assay TypePrincipleTypical Cell LinesEndpoint
MTT Assay Measures mitochondrial reductase activity to determine cell viability.MCF-7, MDA-MB-231, HCT116, HepG2IC50 (µM)
XTT Assay Similar to MTT, measures mitochondrial dehydrogenase activity in viable cells.Various cancer cell linesIC50 (µM)
SRB (Sulforhodamine B) Assay Measures total protein content as an indicator of cell mass.NCI-60 panelGI50, TGI, LC50

Antimicrobial and Antifungal Screening: For antimicrobial activity, the initial screening of 1,2,4-triazole-aniline libraries often utilizes broth microdilution or agar (B569324) disk diffusion methods. These techniques assess the ability of the compounds to inhibit the growth of a range of pathogenic bacteria and fungi. rsc.orgnih.gov

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com This method is widely used for its efficiency and ability to test multiple compounds and concentrations simultaneously. Standard bacterial strains often include Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. zsmu.edu.ua

The agar disk diffusion method is a qualitative or semi-quantitative method where paper disks impregnated with the test compound are placed on an agar plate inoculated with a microorganism. rsc.orgnih.gov The antibacterial or antifungal activity is determined by measuring the diameter of the zone of inhibition around the disk. rsc.org Fungal strains commonly used for screening include Candida albicans, Aspergillus niger, and Aspergillus flavus. rsc.orgzsmu.edu.ua

MethodPrincipleTarget OrganismsPrimary Metric
Broth Microdilution Determines the lowest concentration of an agent that inhibits visible growth.S. aureus, E. coli, P. aeruginosa, C. albicansMIC (µg/mL or µM)
Agar Disk Diffusion Measures the diameter of the zone of growth inhibition around a compound-impregnated disk.S. aureus, E. coli, A. niger, A. flavusZone of Inhibition (mm)

Approaches to Elucidate Mechanisms of Action

Once initial "hit" compounds are identified from screening, the next critical step is to elucidate their mechanism of action (MOA). This involves a combination of computational and experimental techniques to identify the specific molecular targets and pathways through which the compounds exert their biological effects.

Molecular Docking Studies: In silico molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. tandfonline.comrsc.orgnih.gov This approach helps in hypothesizing the molecular target of the 1,2,4-triazole-aniline derivatives. For anticancer agents, potential targets include enzymes crucial for cancer cell proliferation and survival, such as kinases (e.g., EGFR, BRAF), tubulin, and thymidine (B127349) phosphorylase. researchgate.net For antimicrobial compounds, targets can include bacterial enzymes like DNA gyrase or fungal enzymes such as cytochrome P450 14α-demethylase (CYP51), which is involved in ergosterol (B1671047) biosynthesis. rsc.orgmdpi.com The docking results, often expressed as a binding energy or score, provide insights into the potential interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site. mdpi.com

Enzyme Inhibition Assays: Following the predictions from molecular docking, in vitro enzyme inhibition assays are performed to experimentally validate the interaction between the compound and the putative target enzyme. frontiersin.orgfrontiersin.orggoogle.com These assays measure the ability of the compound to inhibit the activity of the purified enzyme. The potency of the inhibition is quantified by the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. google.com For 1,2,4-triazole derivatives, a wide range of enzymes have been investigated, including acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and various kinases. frontiersin.orggoogle.com These assays are crucial for confirming the direct interaction with the target and for understanding the structure-activity relationship (SAR). nih.gov

ApproachDescriptionKey Information ProvidedExample Targets for 1,2,4-Triazoles
Molecular Docking Computational simulation of ligand-protein binding.Binding affinity (score), binding mode, key interactions.EGFR, BRAF, Tubulin, CYP121, DNA Gyrase. rsc.orgresearchgate.net
Enzyme Inhibition Assays In vitro measurement of a compound's effect on enzyme activity.IC50 value, confirmation of target engagement.Kinases, Thymidine Phosphorylase, Cholinesterases, α-Glucosidase. frontiersin.orggoogle.comresearchgate.net

High-Throughput Screening (HTS) Techniques for Rapid Lead Discovery

High-Throughput Screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries, such as those containing 1,2,4-triazole-aniline derivatives, to identify initial "hits" for further development. frontiersin.org HTS utilizes automation, robotics, and sensitive detection methods to perform thousands to millions of biochemical, cellular, or organism-based assays in a short period.

The process begins with the development of a robust and miniaturized assay, typically in a 96-, 384-, or 1536-well microplate format. frontiersin.org For anticancer drug discovery, common HTS assays include cell viability assays (e.g., using fluorescent or luminescent reagents), cytotoxicity assays, and reporter gene assays that measure the activity of specific cancer-related pathways. frontiersin.orgfrontiersin.org For antimicrobial discovery, HTS assays can be designed to measure bacterial or fungal growth inhibition in a liquid culture format. tandfonline.com

The integration of automated liquid handling systems, plate readers with various detection modes (absorbance, fluorescence, luminescence), and sophisticated data analysis software allows for the efficient screening of compound libraries. frontiersin.org The output of an HTS campaign is a set of "hits"—compounds that exhibit a desired level of activity in the primary assay. These hits are then subjected to a series of secondary assays and validation steps to confirm their activity, determine their potency (e.g., IC50), and eliminate false positives before they are considered for lead optimization. The design of 1,2,4-triazole libraries for HTS is often guided by computational methods and may involve virtual screening to prioritize compounds with a higher likelihood of being active.

HTS Assay TypeApplication in Triazole ScreeningDetection MethodThroughput
Cell-Based Assays Anticancer activity (viability, cytotoxicity), cellular target engagement.Fluorescence, Luminescence, AbsorbanceHigh (100,000s of compounds/day)
Biochemical Assays Enzyme inhibition (e.g., kinases, proteases).Fluorescence (e.g., TR-FRET), Mass SpectrometryHigh to Ultra-High
Microbial Growth Assays Antibacterial and antifungal activity.Absorbance (Optical Density), Luminescence (e.g., ATP measurement)High

Investigation of Anti-Biofilm Properties of Triazole-Aniline Derivatives

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. nih.gov The ability to inhibit biofilm formation or eradicate established biofilms is a highly sought-after property for new antimicrobial agents. Consequently, 1,2,4-triazole-aniline derivatives are also investigated for their anti-biofilm potential.

The most common method for quantifying biofilm formation in vitro is the crystal violet (CV) assay . nih.govresearchgate.net In this assay, bacteria are grown in microtiter plates, allowing them to adhere to the surface and form biofilms. After a period of incubation, the planktonic (free-floating) bacteria are washed away, and the remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured, which is proportional to the biofilm biomass. Compounds are tested for their ability to inhibit biofilm formation by being present during the growth phase or for their ability to disperse pre-formed biofilms. nih.gov

For example, certain indole-triazole-amide analogs have been shown to decrease biofilm growth of S. aureus by 50%. tandfonline.com Similarly, hybrids of triazoles and Schiff bases have been investigated for their ability to both inhibit the formation of and eradicate existing S. aureus biofilms. nih.gov One such derivative, designated as E10, demonstrated a 54.5% eradication of pre-formed S. aureus biofilm at a concentration of 64 μg/mL. frontiersin.orgnih.gov Some triazole derivatives may exert their anti-biofilm effects by interfering with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate biofilm formation. rsc.org

OrganismCompound TypeActivityMethod
Staphylococcus aureusIndole-triazole-amideBiofilm growth inhibitionCrystal Violet Assay
Pseudomonas aeruginosaTriazole-mercaptobenzothiazoleBiofilm formation inhibition (up to 90%)Quorum Sensing Inhibition Assay
Staphylococcus aureusTriazole-Schiff base (E10)Biofilm inhibition and eradication (54.5% at 64 µg/mL)Crystal Violet Assay

Future Directions and Research Gaps in 4 4h 1,2,4 Triazol 3 Yl Methoxy Aniline Research

Exploration of Novel Hybrid and Conjugate Structures Incorporating the Core Scaffold

The synthesis of hybrid molecules, which involves pharmacophore hybridization or the combination of different pharmacophores, is a promising strategy in drug discovery for identifying new drug candidates. nih.gov A significant area for future research lies in the creation of novel hybrid and conjugate structures built upon the 4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline core. The inherent functionalities of this molecule, namely the aniline (B41778) and triazole moieties, provide reactive sites for conjugation with other bioactive pharmacophores.

Future research could focus on conjugating the this compound scaffold with other heterocyclic systems known for their pharmacological importance. For instance, creating hybrids with quinoline, cinnoline, or coumarin (B35378) moieties could lead to compounds with enhanced or entirely new biological activities. nih.govresearchgate.net The rationale behind this approach is that the resulting hybrid molecules may exhibit synergistic effects or a broader spectrum of activity compared to the individual components.

A summary of potential hybrid structures and their targeted activities is presented in the table below.

Hybrid Scaffold ComponentPotential Biological Target/ActivityRationale
QuinoloneAntibacterial (MRSA)Quinolones are known antibacterial agents, and hybridization could overcome resistance. nih.gov
CinnolineAntibacterialCinnoline derivatives have shown promise as potent antibacterial agents. researchgate.net
CoumarinAntibacterial, AntifungalThe incorporation of a triazole moiety into a coumarin scaffold has been shown to enhance antimicrobial activity. nih.gov
Thiazole (B1198619)AntibacterialThe combination of triazole and thiazole rings has resulted in compounds with broad-spectrum antibacterial activity. nih.gov

Advanced Computational and Artificial Intelligence Applications in Rational Design

The integration of computational and artificial intelligence (AI) tools in drug discovery has the potential to significantly accelerate the identification and optimization of lead compounds. For this compound and its derivatives, these advanced computational approaches can be pivotal in their rational design.

The application of these computational methods can help in prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Development of Scalable and Efficient Synthetic Methods

While the synthesis of 1,2,4-triazole (B32235) derivatives is well-documented, the development of scalable and efficient synthetic routes for this compound and its analogues remains a crucial area of research. northwestern.edunih.gov Future efforts should be directed towards optimizing reaction conditions to improve yields, reduce reaction times, and minimize the use of hazardous reagents.

The exploration of one-pot synthesis methodologies and the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, should be prioritized. nih.gov The development of robust and scalable synthetic protocols is essential for the cost-effective production of these compounds, which is a prerequisite for their potential translation into clinical candidates.

A comparison of synthetic strategies for substituted triazoles is outlined below.

Synthetic StrategyAdvantagesDisadvantages
Traditional Multi-step SynthesisWell-established and reliable.Often involves multiple purification steps, leading to lower overall yields and increased waste. northwestern.edu
One-Pot SynthesisIncreased efficiency, reduced waste, and shorter reaction times.Can be challenging to optimize for complex molecules. nih.gov
Microwave-Assisted SynthesisRapid reaction rates, higher yields, and improved purity of products.Requires specialized equipment.
Green SynthesisEnvironmentally friendly, reduced use of hazardous substances.May require significant optimization to achieve high yields and purity.

Unexplored Biological Targets and Therapeutic Applications for 4H-1,2,4-Triazole-Aniline Systems

The 1,2,4-triazole scaffold is a versatile pharmacophore present in a wide array of clinically used drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents. nih.govnih.gov However, the full therapeutic potential of 4H-1,2,4-triazole-aniline systems, and specifically this compound, is yet to be fully elucidated.

Future research should focus on screening this compound and its derivatives against a broad range of biological targets to uncover novel therapeutic applications. This could include enzymes, receptors, and signaling pathways that have not been previously associated with this class of compounds. For instance, their potential as inhibitors of kinases, topoisomerases, or as modulators of apoptotic pathways could be investigated. nih.gov

The exploration of their activity against neglected tropical diseases and multidrug-resistant pathogens also represents a significant research gap. A systematic approach to biological screening, coupled with mechanism-of-action studies, will be instrumental in identifying new therapeutic niches for this compound and its analogues.

Q & A

Q. What are the recommended synthetic routes for 4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Two primary methods are employed for synthesizing triazole-aniline derivatives:
  • Microwave-Assisted Synthesis : Enhances reaction efficiency via controlled dielectric heating. For analogous compounds, this method achieves higher yields (e.g., 65–80%) by optimizing microwave power (150–200 W) and reaction time (1–3 hours) .
  • Classical Nucleophilic Substitution : Involves reacting 4-hydroxyaniline derivatives with triazole precursors under reflux (80–100°C) in polar aprotic solvents (e.g., DMF or DMSO). Catalysts like K₂CO₃ improve methoxy-triazole coupling .
    Key Parameters : Monitor reaction progress via TLC/HPLC, and purify via recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and triazole proton signals (δ 7.8–8.2 ppm for triazole protons) .
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹ for aniline) and C-N/C-O bonds (1250–1350 cm⁻¹) .
  • Chromatography :
  • HPLC : C18 columns with acetonitrile/water gradients (retention time ~8–10 min) to assess purity .
  • XRD : Resolve crystal structure to confirm spatial arrangement of the triazole and methoxy-aniline moieties .

Q. What are the key solubility and stability parameters of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Solubility : Analogous triazole-aniline derivatives show moderate aqueous solubility (~20 µg/mL at pH 7.4) but improved solubility in DMSO or ethanol (>10 mg/mL) .
  • Stability :
  • pH : Stable in neutral to mildly acidic conditions (pH 4–7); degradation occurs in strong bases (pH >10) via hydrolysis of the triazole ring .
  • Temperature : Thermal stability up to 150°C (TGA data), but prolonged heating >100°C in solution may induce decomposition .

Advanced Research Questions

Q. How do structural modifications to the triazole ring or methoxy-aniline moiety influence bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) Strategies :
  • Triazole Substitution : Adding methyl groups to the triazole (e.g., 4-methyl-4H-triazole) enhances lipophilicity, improving membrane permeability and antifungal activity (MIC reduced by 50% in Candida spp.) .
  • Methoxy Position : Para-methoxy (vs. meta) on aniline increases electron density, enhancing binding to cytochrome P450 enzymes (e.g., IC₅₀ ~2 µM) .
    Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., CYP3A4) and microbial growth assays for derivatives with systematic substituent variations .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., fungal lanosterol demethylase). Key residues (e.g., His310 in CYP51) form hydrogen bonds with the triazole ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .
    Validation : Cross-correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values .

Q. How should researchers address contradictions in biological activity data across assay systems?

  • Methodological Answer : Case Example : Discrepancies in antifungal activity between broth microdilution (MIC = 4 µg/mL) and agar diffusion (no inhibition zone) assays may arise from compound diffusion limits. Resolution Strategies :
  • Assay Optimization : Use standardized CLSI/M38-A2 protocols with controlled inoculum size (1–5 x 10³ CFU/mL) .
  • Mechanistic Studies : Perform time-kill assays to distinguish static vs. cidal effects and check for assay-specific interference (e.g., serum protein binding) .
    Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant inter-assay variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.